molecular formula C14H7F3N2O3 B12650494 Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- CAS No. 82674-09-7

Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-

Cat. No.: B12650494
CAS No.: 82674-09-7
M. Wt: 308.21 g/mol
InChI Key: WQUYMOGVKUGHET-UHFFFAOYSA-N
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Description

Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-: is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethyl phenoxy group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- typically involves the nitration of a suitable benzonitrile precursor followed by the introduction of the trifluoromethyl phenoxy group. One common method involves the reaction of 5-nitro-2-hydroxybenzonitrile with 2-(trifluoromethyl)phenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group serves as a bioisostere for hydrogen, providing insights into the role of specific functional groups in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in drug discovery.

Industry: In the industrial sector, benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways. These interactions result in the modulation of biological processes, including enzyme inhibition, receptor activation, and gene expression.

Comparison with Similar Compounds

  • 2-Nitro-5-(trifluoromethyl)benzonitrile
  • 4-Nitro-2-(trifluoromethyl)phenol
  • 5-Nitro-2-(trifluoromethyl)benzoic acid

Comparison: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethyl phenoxy group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides redox activity, making it a versatile tool in various scientific and industrial applications.

Properties

CAS No.

82674-09-7

Molecular Formula

C14H7F3N2O3

Molecular Weight

308.21 g/mol

IUPAC Name

5-nitro-2-[2-(trifluoromethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H

InChI Key

WQUYMOGVKUGHET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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